Zolendronsäure-Hydrat

Übersicht

Beschreibung

It is widely used in the treatment of various bone diseases, including osteoporosis, Paget’s disease, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . Zoledronic acid hydrate works by inhibiting osteoclast-mediated bone resorption, thereby reducing bone turnover and increasing bone density .

Wissenschaftliche Forschungsanwendungen

Zolendronsäure-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird auf seine Auswirkungen auf den Knochenstoffwechsel und die Osteoklastenaktivität untersucht.

Medizin: Weit verbreitet in der Behandlung von Knochenkrankheiten wie Osteoporose, Morbus Paget und Knochenmetastasen.

Industrie: In der pharmazeutischen Industrie zur Herstellung von Bisphosphonat-Medikamenten eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Farnesyldiphosphatsynthase, einem Enzym, das am Mevalonatweg beteiligt ist . Diese Hemmung verhindert die Prenylierung von kleinen GTPase-Signalproteinen, die für die Osteoklastenfunktion unerlässlich sind . Folglich wird die Osteoklasten-vermittelte Knochenresorption reduziert, was zu einem verringerten Knochenumsatz und einer erhöhten Knochendichte führt . Die Verbindung induziert auch Apoptose in Osteoklasten, was zusätzlich zu ihrer antiresorptiven Wirkung beiträgt .

Ähnliche Verbindungen:

Alendronsäure: Ein weiteres Bisphosphonat zur Behandlung von Osteoporose und anderen Knochenkrankheiten.

Ibandronsäure: Zur Behandlung von Osteoporose und Knochenmetastasen eingesetzt.

Risedronsäure: Zur Behandlung von Osteoporose und Morbus Paget eingesetzt.

Vergleich: this compound ist unter den Bisphosphonaten einzigartig aufgrund seiner hohen Potenz und langen Wirkdauer . Im Gegensatz zu oralen Bisphosphonaten wie Alendronsäure und Risedronsäure wird Zolendronsäure intravenös verabreicht, wodurch weniger häufige Dosierungen (einmal jährlich) und eine verbesserte Patientencompliance möglich sind . Darüber hinaus hat sich gezeigt, dass Zolendronsäure eine höhere Affinität zu Knochenmineralien und eine größere Wirksamkeit bei der Reduzierung des Frakturrisikos aufweist .

Wirkmechanismus

Target of Action

Zoledronic acid hydrate, also known as zoledronate, primarily targets osteoclasts , which are cells responsible for bone resorption . It also inhibits farnesyl diphosphate (FPP) synthase , a key enzyme in the mevalonate pathway .

Mode of Action

Zoledronic acid is a bisphosphonate that inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors . It decreases serum calcium and phosphorus, and increases their elimination .

Biochemical Pathways

Zoledronic acid affects several biochemical pathways. It inhibits the differentiation of osteoclasts via suppressing the receptor activator of nuclear factor κB ligand (RANKL)/receptor activator of nuclear factor κB (RANK) pathway . It also affects the non-canonical Wnt/Ca2+/calmodulin dependent protein kinase II (CaMKII) pathway . Furthermore, it induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway , and activation of reactive oxygen species (ROS)-induced pathway .

Pharmacokinetics

Zoledronic acid is given by injection into a vein . The elimination half-life is 146 hours, and it is partially excreted by the kidneys .

Result of Action

The principal pharmacologic action of zoledronic acid is the inhibition of bone resorption . It is used to prevent bone fractures in patients with cancers such as multiple myeloma and prostate cancer, as well as for treating osteoporosis . It can also be used to treat hypercalcemia of malignancy and can be helpful for treating pain from bone metastases .

Action Environment

Zoledronic acid acts primarily on bone . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Biochemische Analyse

Biochemical Properties

Zoledronic acid hydrate plays a significant role in biochemical reactions. It is a potent inhibitor of bone resorption, allowing the bone-forming cells time to rebuild normal bone and allowing bone remodeling . It has a high affinity for hydroxyapatite and binds directly to mineralized bone where it decreases bone resorption by inhibiting osteoclast proliferation and inducing osteoclast apoptosis .

Cellular Effects

Zoledronic acid hydrate has profound effects on various types of cells and cellular processes. It works by blocking the activity of osteoclast cells, thus decreasing the breakdown of bone . It also demonstrates antitumor effects in vitro against breast, prostate, and myeloma cancer cells by inducing cytostasis .

Molecular Mechanism

Zoledronic acid hydrate exerts its effects at the molecular level through several mechanisms. It inhibits the prenylation of GTPases critical to the signaling events related to osteoclast-mediated bone resorption . It also induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zoledronic acid hydrate change over time. Severe side-effects induced by zoledronic acid infusion have been reported, and its positive effect on long-term back pain has been observed .

Dosage Effects in Animal Models

In animal models, the effects of zoledronic acid hydrate vary with different dosages. It has been shown to provide chondroprotective effects on articular cartilage in canine osteoarthritis .

Metabolic Pathways

Zoledronic acid hydrate is involved in several metabolic pathways. It inhibits the mevalonate pathway, a key metabolic pathway involved in cell function, growth, and survival .

Transport and Distribution

Zoledronic acid hydrate is transported and distributed within cells and tissues. It is given by injection into a vein , and it selectively concentrates on the bone surface at the interface with the active osteoclasts where bone tissue is most exposed .

Subcellular Localization

It is known that bisphosphonates like zoledronic acid hydrate bind to hydroxyapatite crystals in bone and are released into systemic circulation once bone resorption occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of zoledronic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the synthesis of imidazol-1-yl-acetic acid (IAA) from imidazole using a substitution reaction to introduce the carboxylic acid onto the ring . The IAA is then converted to its hydrochloride form, which undergoes phosphonation using phosphorus trichloride and phosphorous acid under controlled conditions . The intermediate is hydrolyzed to yield zoledronic acid .

Industrial Production Methods: In industrial settings, the production of zoledronic acid involves a multi-stage process. The starting material, imidazole, is reacted with methyl chloroacetate to form IAA, which is then hydrolyzed to produce IAA hydrochloride . The hydrochloride is subjected to phosphonation and subsequent hydrolysis to obtain zoledronic acid . The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zolendronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Der Imidazolring kann an Substitutionsreaktionen teilnehmen, um verschiedene funktionelle Gruppen einzuführen.

Hydrolyse: Das Phosphonierungszwischenprodukt wird hydrolysiert, um das Endprodukt zu erhalten.

Häufige Reagenzien und Bedingungen:

Phosphorsäure (H₃PO₃): Wird im Phosphonierungsschritt verwendet.

Phosphortrichlorid (PCl₃): Reagiert mit IAA-Hydrochlorid, um das Phosphonierungszwischenprodukt zu bilden.

Methansulfonsäure: Wird in einigen Synthesewegen als Lösungsvermittler verwendet.

Haupterzeugnisse: Das Hauptprodukt dieser Reaktionen ist Zolendronsäure, wobei mögliche Nebenprodukte Imidazolderivate und Phosphonsäurezwischenprodukte sind .

Vergleich Mit ähnlichen Verbindungen

Alendronic Acid: Another bisphosphonate used to treat osteoporosis and other bone diseases.

Ibandronic Acid: Used for the treatment of osteoporosis and bone metastases.

Risedronic Acid: Employed in the treatment of osteoporosis and Paget’s disease.

Comparison: Zoledronic acid hydrate is unique among bisphosphonates due to its high potency and long duration of action . Unlike oral bisphosphonates such as alendronic acid and risedronic acid, zoledronic acid is administered intravenously, allowing for less frequent dosing (once a year) and improved patient compliance . Additionally, zoledronic acid has been shown to have a higher affinity for bone mineral and greater efficacy in reducing fracture risk .

Eigenschaften

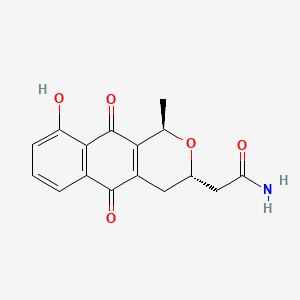

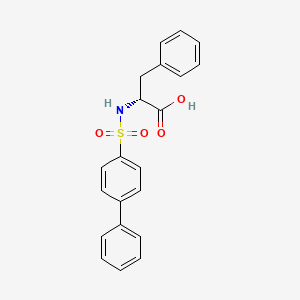

IUPAC Name |

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXFIVRTGHOMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168029 | |

| Record name | Zoledronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165800-06-6 | |

| Record name | Zoledronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoledronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?

A1: Zoledronic acid hydrate is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]

Q2: What is the chemical structure and formula of Zoledronic acid hydrate?

A2: Zoledronic acid hydrate is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for Zoledronic acid hydrate.

Q3: How effective is Zoledronic acid hydrate in preventing skeletal-related events (SREs) in cancer patients with bone metastases?

A3: Studies suggest that administering Zoledronic acid hydrate every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []

Q4: Can Zoledronic acid hydrate be used alongside other cancer treatments, like radiotherapy?

A4: Yes, research suggests that combining Zoledronic acid hydrate with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]

Q5: Are there any alternative treatments for bone metastases, especially if Zoledronic acid hydrate is ineffective?

A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where Zoledronic acid hydrate administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from Zoledronic acid hydrate to Denosumab. []

Q6: Are there any known long-term effects or complications associated with Zoledronic acid hydrate use?

A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including Zoledronic acid hydrate, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.

Q7: What are the typical administration routes and dosages of Zoledronic acid hydrate?

A7: Zoledronic acid hydrate is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.

Q8: Are there any specific biomarkers used to monitor the effectiveness of Zoledronic acid hydrate therapy?

A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving Zoledronic acid hydrate. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]

Q9: What is the significance of using low-dose S-1 therapy in combination with Zoledronic acid hydrate in elderly patients with advanced gastric cancer and bone metastases?

A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and Zoledronic acid hydrate is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)